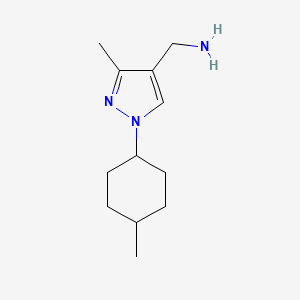

(3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-4-yl)methanamine

説明

(3-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-4-yl)methanamine is a pyrazole-derived methanamine compound characterized by a 4-methylcyclohexyl substituent at the pyrazole N-1 position and a methyl group at the C-3 position (Fig. 1). This structure confers unique steric and electronic properties, making it a candidate for pharmacological and materials science applications. The compound has been cataloged by suppliers like CymitQuimica (Ref: 10-F699833) but is currently listed as discontinued, limiting its commercial availability . Its molecular formula is C₁₂H₂₁N₃, with a molecular weight of 207.32 g/mol.

特性

分子式 |

C12H21N3 |

|---|---|

分子量 |

207.32 g/mol |

IUPAC名 |

[3-methyl-1-(4-methylcyclohexyl)pyrazol-4-yl]methanamine |

InChI |

InChI=1S/C12H21N3/c1-9-3-5-12(6-4-9)15-8-11(7-13)10(2)14-15/h8-9,12H,3-7,13H2,1-2H3 |

InChIキー |

XNJNWZCVZNXDCI-UHFFFAOYSA-N |

正規SMILES |

CC1CCC(CC1)N2C=C(C(=N2)C)CN |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-4-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4-bis-aminomethyl-cyclohexane with 1-H-Pyrazole-1-(N,N-bis(tert-butoxycarbonyl)carboxamidine) in tetrahydrofuran (THF) at room temperature . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

(3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-4-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, ammonia, and various catalysts such as nickel supported on silica/alumina . Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

科学的研究の応用

(3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-4-yl)methanamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) enhance polarity, while methoxy or methyl groups (e.g., ) modulate lipophilicity.

Bioactivity Comparison

PI3Kγ Inhibitory Activity

For example:

- Compound [108] (unspecified substituents) showed 73% inhibition of PI3Kγ at 10 µM, attributed to aromatic extensions that enhance binding .

- Derivatives with pyridyl or quinoline moieties (e.g., ) demonstrated improved activity due to π-π stacking interactions.

- The target compound’s cyclohexyl group may hinder activity by reducing solubility or sterically blocking target interactions, though direct data are unavailable .

Acetylcholinesterase (AChE) Inhibition

Analog 4 (1-[3-(2-fluorophenyl)-1-methyl-pyrazol-4-yl]-N-(6-quinolylmethyl)methanamine) from was identified as a hit in docking-based AChE screens, suggesting scaffold versatility. Substituent flexibility (e.g., fluorophenyl) is critical for target engagement.

生物活性

(3-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The compound can be described by its chemical formula and is characterized by a pyrazole ring substituted with a methyl group and a 4-methylcyclohexyl moiety. This unique structure may influence its biological activity and pharmacokinetic properties.

Research indicates that pyrazole derivatives often exhibit their biological effects through modulation of enzyme activity, interaction with receptors, or inhibition of protein-protein interactions. Specifically, compounds similar to (3-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-4-yl)methanamine have been studied for their potential as inhibitors of key signaling pathways involved in cancer and inflammatory responses.

In Vitro Studies

In vitro assays have demonstrated that pyrazole derivatives can act as inhibitors of various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory process. For instance, a study highlighted the ability of certain pyrazole compounds to inhibit COX-2, leading to reduced prostaglandin synthesis, which is pivotal in inflammation and pain perception .

Pharmacological Profile

| Activity | Effect | Reference |

|---|---|---|

| COX-2 Inhibition | Anti-inflammatory | |

| mGluR5 Modulation | Neuroprotective | |

| Cytotoxicity against Cancer | Induces apoptosis in cancer cells |

Case Studies

- Anti-inflammatory Activity : A series of pyrazole derivatives were screened for their ability to inhibit COX enzymes. The results indicated that specific substitutions on the pyrazole ring enhanced the inhibitory potency against COX-2, suggesting a structure-activity relationship that could be exploited for drug development .

- Neuroprotective Effects : Another study focused on the modulation of metabotropic glutamate receptor 5 (mGluR5) by pyrazole derivatives. The compound demonstrated significant neuroprotective effects in models of Parkinson's disease, suggesting its potential use in treating neurodegenerative disorders .

- Cytotoxicity in Cancer Models : Research involving cancer cell lines showed that certain pyrazole derivatives induced apoptosis through mitochondrial pathways. The study indicated that modifications to the pyrazole structure could enhance selectivity towards cancer cells over normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。